molecular formula C19H24N2O B2646767 N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide CAS No. 953170-20-2

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide

Cat. No.: B2646767
CAS No.: 953170-20-2
M. Wt: 296.414
InChI Key: MSVRWBVIFDOKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with m-tolylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, sodium methoxide, organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(m-tolyl)acetamide
  • (4-Dimethylamino-phenyl)-m-tolyl-methanone
  • Dichloro4-(dimethylamino)phenyltellurium(IV)

Uniqueness

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15-5-4-6-17(13-15)14-19(22)20-12-11-16-7-9-18(10-8-16)21(2)3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRWBVIFDOKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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